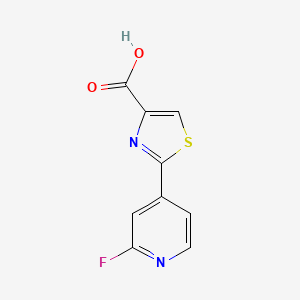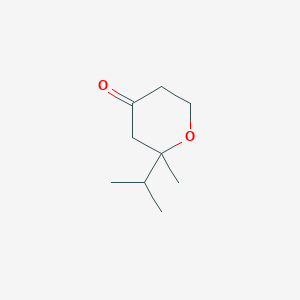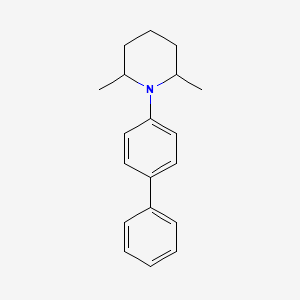
2,6-dimethyl-1-(4-phenylphenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1-(4-phenylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-1-(4-phenylphenyl)piperidine can be achieved through several methods. One common approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) using suitable reducing agents. The achiral isomer is predominantly produced in this reaction . Another method involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts to afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
化学反应分析
Types of Reactions
2,6-Dimethyl-1-(4-phenylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which can be further functionalized for specific applications .
科学研究应用
2,6-Dimethyl-1-(4-phenylphenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 2,6-dimethyl-1-(4-phenylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to exhibit anticancer properties by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with neurotransmitter receptors, affecting central nervous system functions .
相似化合物的比较
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the phenyl substituent.
4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
Uniqueness
2,6-Dimethyl-1-(4-phenylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C19H23N |
|---|---|
分子量 |
265.4 g/mol |
IUPAC 名称 |
2,6-dimethyl-1-(4-phenylphenyl)piperidine |
InChI |
InChI=1S/C19H23N/c1-15-7-6-8-16(2)20(15)19-13-11-18(12-14-19)17-9-4-3-5-10-17/h3-5,9-16H,6-8H2,1-2H3 |
InChI 键 |
LQOJGQYYMBCFPS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(N1C2=CC=C(C=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
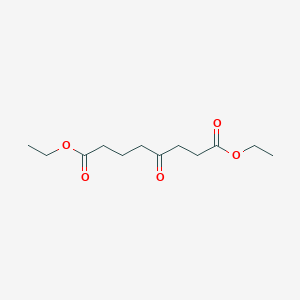
![2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13681106.png)
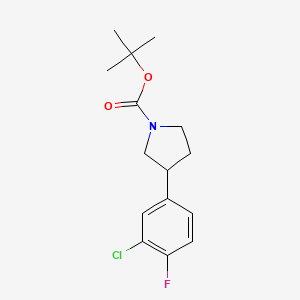
![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)
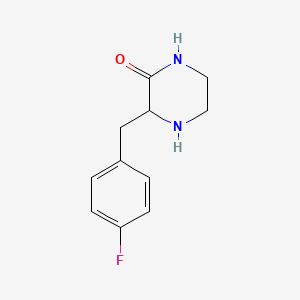
![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)
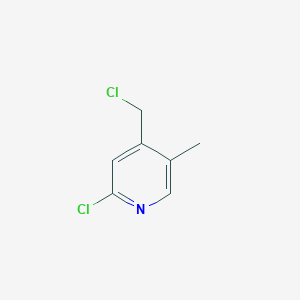
![8-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13681149.png)
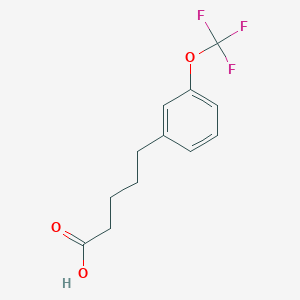
![2-[[(6-Bromo-2-pyridyl)oxy]methyl]-5-chloropyridine](/img/structure/B13681169.png)
